Revatropate

Muscarinic Receptor Pharmacology Receptor Subtype Selectivity Bronchodilation

Revatropate (UK-112166) is a chiral quinuclidine antimuscarinic with 50-fold selectivity for M1/M3 over M2 receptors—distinct from non-selective ipratropium and M3-sparing darifenacin. It blocks postsynaptic M3 without inhibiting prejunctional M2 autoreceptors, delivering bronchodilation without potentiating vagal bronchoconstriction. Validated in guinea pig trachea, rabbit vas deferens, and equine heaves models. Ideal for receptor subtype dissection, novel antimuscarinic benchmarking, and translational airway disease research. Procure with full analytical documentation for reproducible experimental outcomes.

Molecular Formula C19H27NO4S
Molecular Weight 365.5 g/mol
CAS No. 149926-91-0
Cat. No. B1680566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevatropate
CAS149926-91-0
SynonymsRevatropate;  UK-112,166;  UK 112166;  UK-112 166;  Revatropate [INN:BAN].
Molecular FormulaC19H27NO4S
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3
InChIInChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19+,25+/m0/s1
InChIKeyVGXACJMXDYPFDB-SXMMONRFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Revatropate (CAS 149926-91-0): A Selective M1/M3 Muscarinic Antagonist for Preclinical Respiratory and Urological Research


Revatropate (also known as UK-112166) is a chiral, small-molecule antimuscarinic compound originally developed by Pfizer [1]. It is a selective muscarinic acetylcholine receptor antagonist, characterized by its quinuclidine ester core structure . Preclinical pharmacology demonstrates that Revatropate preferentially targets M1 and M3 receptor subtypes over the M2 subtype, a profile that underpins its potential therapeutic utility in conditions like chronic obstructive pulmonary disease (COPD) and functional bowel disorders [2][3]. Development of the compound reached Phase II clinical trials for COPD but was subsequently discontinued [4].

Why Revatropate (149926-91-0) Cannot Be Interchanged with Non-Selective or M3-Sparing Antimuscarinics


Generic substitution among antimuscarinic agents is scientifically unsound due to their distinct receptor subtype selectivity profiles, which directly dictate both therapeutic efficacy and adverse effect liability. Revatropate's selectivity for M1 and M3 receptors, while sparing M2 autoreceptors, contrasts sharply with non-selective agents like ipratropium [1]. This selectivity translates to preserved inhibitory feedback mechanisms and a reduced propensity for cardiovascular side effects, as observed in vivo [2]. Furthermore, its selectivity profile differs from that of darifenacin, which is M3-selective and spares M1 receptors [3]. Therefore, the choice of antimuscarinic must be guided by the specific receptor subtype engagement required for a given experimental or therapeutic context.

Quantitative Differentiation of Revatropate (149926-91-0) Against Key Comparators


50-Fold Selectivity for M1/M3 over M2 Receptors in Functional Tissue Assays

Revatropate exhibits a 50-fold selectivity for M1 and M3 receptors over the M2 subtype in functional tissue preparations, a key differentiator from non-selective antimuscarinics. In guinea pig trachea and rabbit vas deferens, the compound's potency at M1/M3 receptors is markedly greater than at M2 receptors in atria [1]. This contrasts with non-selective agents like ipratropium, which inhibit all muscarinic subtypes with similar affinity [2]. In vivo, this selectivity translates to bronchodilator activity without significant effects on heart rate in anaesthetized guinea pigs and conscious dogs [3].

Muscarinic Receptor Pharmacology Receptor Subtype Selectivity Bronchodilation

Preservation of Inhibitory Autoreceptor Function: No Potentiation of Vagal Bronchoconstriction

Unlike the non-selective antagonist ipratropium, Revatropate does not potentiate bronchoconstrictor responses to vagal nerve stimulation, indicating that prejunctional M2 autoreceptors (which limit acetylcholine release) remain functional [1]. This was demonstrated in vivo, where ipratropium, by blocking these autoreceptors, paradoxically enhanced vagally induced bronchoconstriction, an effect absent with Revatropate [2].

Autonomic Pharmacology Vagal Nerve Stimulation Bronchoconstriction

Equivalent Bronchodilator Efficacy with Superior Clinical Score Improvement vs. Ipratropium

In a randomized, controlled trial in horses with heaves (a model of recurrent airway obstruction), inhaled Revatropate (1 mg) and ipratropium (0.3 mg) produced similar, significant improvements in airway function, with no difference in peak efficacy [1]. Crucially, only Revatropate significantly improved clinical scores of breathing effort at 1 hour post-dose and abdominal score from 1-3 hours post-dose, a metric not captured by ipratropium [2].

Equine Heaves Model Airway Function Clinical Scoring

Bronchodilation Without Significant Cardiovascular Effects in Conscious Dogs

In conscious dogs, Revatropate produced bronchodilator activity without affecting heart rate, consistent with its M2-sparing profile [1]. This contrasts with non-selective antimuscarinics, which often induce tachycardia by blocking cardiac M2 receptors [2]. The selectivity observed in vitro was recapitulated in vivo, demonstrating functional separation of desired bronchodilator effects from unwanted cardiac effects [3].

Cardiovascular Safety In Vivo Pharmacology Heart Rate

Distinct Selectivity Profile from M3-Selective Darifenacin: Balanced M1/M3 Activity

Revatropate's selectivity for both M1 and M3 receptors distinguishes it from the M3-selective antagonist darifenacin, which spares both M1 and M2 subtypes. Darifenacin exhibits 5-fold higher affinity for human m3 over m1 receptors, 100-fold selectivity for ileal M3 over atrial M2, and 30-fold selectivity over M1 in rabbit vas deferens [1][2]. Revatropate, in contrast, demonstrates approximately 50-fold selectivity for both M1 and M3 over M2, without significant discrimination between M1 and M3 [3].

Receptor Pharmacology Selectivity Profiling Muscarinic Antagonists

Optimal Research Applications for Revatropate (149926-91-0) Based on Evidence


Preclinical Investigation of Obstructive Airway Disease in Rodent Models

Use Revatropate to dissect the role of M1/M3 receptor subtypes in airway smooth muscle contraction and vagal tone regulation. Its 50-fold selectivity over M2 receptors [1] and lack of potentiation of vagal bronchoconstriction [2] make it an ideal tool for studying the balance between cholinergic constriction and feedback inhibition in asthma or COPD models.

Comparative Muscarinic Receptor Pharmacology Studies

Employ Revatropate as a reference compound with a balanced M1/M3 selectivity profile to benchmark new antimuscarinic candidates. Its distinct pattern, compared to M3-selective darifenacin [1] or non-selective ipratropium [2], allows for the establishment of selectivity standards in both binding and functional assays.

Evaluation of Functional Autoreceptor Integrity in Ex Vivo Tissue Preparations

Utilize Revatropate in isolated tissue baths (e.g., guinea pig trachea, rabbit vas deferens) to study prejunctional M2 autoreceptor function [1]. Its ability to block postsynaptic M3 receptors without inhibiting M2 autoreceptors enables precise analysis of feedback mechanisms controlling neurotransmitter release.

Large Animal Models of Recurrent Airway Obstruction (Equine Heaves)

Deploy inhaled Revatropate in equine models of heaves to investigate improvements in clinical breathing effort [1]. The compound's demonstrated safety and efficacy in this species, coupled with its superior effect on clinical scores compared to ipratropium [2], supports its use in translational studies of airway disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Revatropate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.